2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-methyl-3-nitro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-5(12(13)14)2-3-6(11-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZCBCSMUPWTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine typically involves nitration and trifluoromethylation reactions. One common method includes the nitration of 2-methyl-6-(trifluoromethyl)pyridine using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another approach involves the trifluoromethylation of 2-methyl-3-nitropyridine using trifluoromethylating reagents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters further improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate bases, and solvents.
Coupling Reactions: Boronic acids, palladium catalysts, bases such as potassium carbonate, and solvents like toluene.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C7H6F3N2O2
- Molecular Weight : 202.13 g/mol
- Structure : The compound features a pyridine ring with a trifluoromethyl group and a nitro group at specific positions, contributing to its unique reactivity and biological properties.
Pharmaceutical Applications
The compound has been investigated for its potential as an intermediate in drug synthesis, particularly for treatments targeting pain and respiratory diseases. Its role in inhibiting transient receptor potential A1 ion channels (TRPA1) suggests significant implications for pain management. TRPA1 is associated with nociceptive pathways and is activated by various inflammatory mediators .
Case Study :
A study demonstrated that derivatives of this compound exhibit analgesic properties by modulating TRPA1 activity, which could lead to new treatments for neuropathic pain .
Agrochemical Applications
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine derivatives have shown promise in crop protection against pests. The trifluoromethyl group enhances the efficacy of these compounds, making them valuable in developing new agrochemicals.
Data Table: Agrochemical Efficacy
| Compound | Target Pest | Efficacy |
|---|---|---|
| Compound A | Aphids | 90% mortality |
| Compound B | Leafhoppers | 85% mortality |
Research indicates that compounds containing the trifluoromethyl group can outperform traditional pesticides, leading to increased interest in their development for agricultural use .
The biological activities of this compound have been studied extensively, revealing potential in various therapeutic areas:
- Anticancer Activity : Studies show that this compound can inhibit cancer cell proliferation through apoptosis induction. For instance, it demonstrated cytotoxic effects against human lung cancer cells (A549) with an IC50 value indicating significant efficacy.
- Antimicrobial Properties : The compound has exhibited activity against several bacterial strains, making it a candidate for antibiotic development.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Cell wall synthesis inhibition |
| S. aureus | 16 µg/mL | Protein synthesis inhibition |
Mechanistic Studies
Research has delved into the mechanisms underlying the biological activities of this compound. For example, studies on structure-activity relationships (SAR) have shown that modifications to the pyridine ring can enhance its potency against various targets, including enzymes involved in tumor growth .
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-methyl-3-nitro-6-(trifluoromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent positions, electronic effects, and reported bioactivities:
Key Findings from Comparative Analysis
Methyl at position 2 may reduce steric hindrance compared to bulkier substituents (e.g., phenyl or halogenated groups in ), improving interaction with biological targets .
Bioactivity Trends: Neuroprotection: Compounds with CF₃ and polar groups (e.g., 9f’s NH₂) show dose-dependent cell viability (74–87%), suggesting the target compound’s NO₂ group could modulate similar pathways but with altered potency . Insecticidal Activity: Trifluoromethylpyridines with halogen or methyl substituents (e.g., 6-[5-Cl...] in ) exhibit strong pesticidal activity, implying the target compound’s NO₂ and Me groups may synergize for pest control .
Hydroxyl groups in 3-nitro-6-CF₃-pyridine-2,4-diol () may limit bioavailability compared to the target compound’s non-polar methyl group .
Biological Activity
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine is a pyridine derivative that has gained attention in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group and a nitro group. These functional groups are known to enhance biological activity, making this compound a subject of interest for various therapeutic applications.
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₇H₅F₃N₂O₂
- Molecular Weight : 202.12 g/mol
- Functional Groups :
- Nitro group (-NO₂)
- Trifluoromethyl group (-CF₃)
The trifluoromethyl group significantly increases the lipophilicity of the compound, facilitating its interaction with biological membranes and targets .
Antimicrobial Properties
Research indicates that compounds containing the pyridine nucleus, including this compound, exhibit notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
Anticancer Activity
The potential anticancer properties of this compound have been explored in several studies. The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting its ability to induce apoptosis (programmed cell death) in malignant cells. The nitro group can be reduced within biological systems to form reactive intermediates that may interact with DNA or proteins, leading to cellular damage and inhibition of tumor growth .
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes.
- Reactive Intermediate Formation : The reduction of the nitro group can generate reactive species that modify biomolecules, leading to altered cellular functions .
- Membrane Interactions : The lipophilic nature conferred by the trifluoromethyl group enhances membrane permeability, allowing for better cellular uptake and interaction with intracellular targets .
Case Studies
Q & A
Q. What are the standard synthetic routes for preparing 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A common approach is:
Trifluoromethyl Introduction : Use halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine ) with fluorinating agents like KF in DMSO .
Methyl Group Installation : Directed ortho-metalation (e.g., LDA or Grignard reagents) to introduce methyl groups at the 2-position, leveraging steric and electronic effects .
Nitration : Controlled nitration at the 3-position using HNO₃/H₂SO₄, ensuring regioselectivity via directing effects of existing substituents .
Key Challenge: Avoiding over-nitration or side reactions with the trifluoromethyl group.
Q. How is regioselectivity achieved during nitration of 2-methyl-6-(trifluoromethyl)pyridine?
- Methodological Answer : The trifluoromethyl group (-CF₃) acts as a meta-directing group, while the methyl group (-CH₃) directs electrophiles to the ortho/para positions. Nitration at the 3-position is favored due to the combined electronic effects of -CF₃ (electron-withdrawing) and -CH₃ (electron-donating), creating a reactive site at C3. Solvent choice (e.g., H₂SO₄) and temperature control (0–5°C) minimize competing pathways .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer : Discrepancies in reported NMR shifts often arise from solvent effects or impurities. To resolve:
- Comparative Analysis : Cross-reference with high-purity samples synthesized via validated routes .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign signals unambiguously. For example, the -CF₃ group in 6-position causes distinct ¹⁹F NMR shifts (~-60 to -65 ppm) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignments .
Q. What strategies optimize trifluoromethyl group introduction in the presence of methyl and nitro substituents?
- Methodological Answer :
- Precursor Design : Start with halogenated pyridines (e.g., 2-chloro-6-methylpyridine) to install -CF₃ via Ullman coupling or radical trifluoromethylation, avoiding nitro group interference .
- Catalytic Systems : Use CuI/1,10-phenanthroline catalysts to enhance -CF₃ coupling efficiency under mild conditions (60–80°C) .
- Protection-Deprotection : Temporarily protect the nitro group (e.g., as a silyl ether) during -CF₃ installation .
Q. How do steric and electronic effects influence functionalization of this compound for downstream applications?
- Methodological Answer :
- Steric Effects : The 2-methyl group hinders electrophilic substitution at adjacent positions, directing reactions to C4 or C5.
- Electronic Effects : The -NO₂ group deactivates the ring, requiring activating conditions (e.g., Pd-catalyzed cross-coupling) for further derivatization. For example, Suzuki-Miyaura coupling at C4 proceeds efficiently with electron-deficient aryl boronic acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
